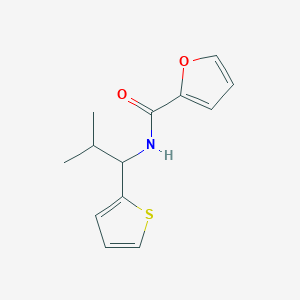
n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring and a thiophene ring, both of which are heterocyclic structures. The compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 2-methyl-1-(thiophen-2-yl)propan-1-amine. This can be achieved through the reaction of 2-thiophenecarboxaldehyde with methylamine, followed by reduction.
Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, the compound may be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: Potential medicinal applications include the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties, given the known activities of furan and thiophene derivatives.
Industry: In the industrial sector, the compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用機序
The mechanism of action of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
2-Methylthiophene: A simpler thiophene derivative with known applications in medicinal chemistry.
Furan-2-carboxamide: A related compound with a furan ring and a carboxamide group, used in various chemical syntheses.
Thiophene-2-carboxamide: Another related compound with a thiophene ring and a carboxamide group, also used in medicinal chemistry.
Uniqueness: n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure, which may confer distinct chemical and biological properties. This dual-ring system can enhance its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields.
特性
分子式 |
C13H15NO2S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
N-(2-methyl-1-thiophen-2-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H15NO2S/c1-9(2)12(11-6-4-8-17-11)14-13(15)10-5-3-7-16-10/h3-9,12H,1-2H3,(H,14,15) |
InChIキー |
QHSPHMGQRXSFMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CS1)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)
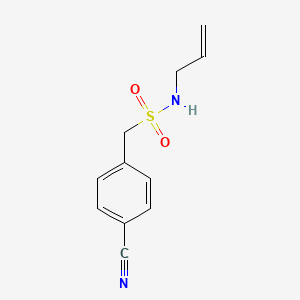
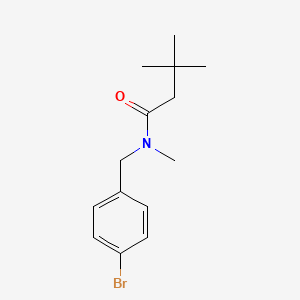
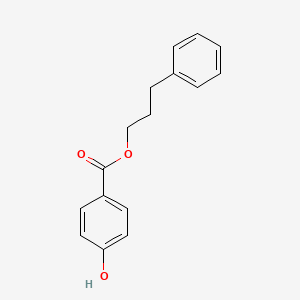
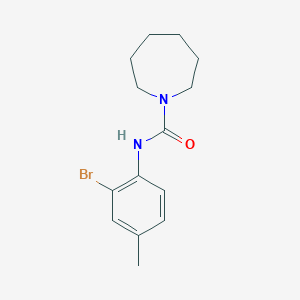
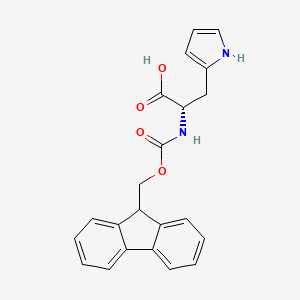
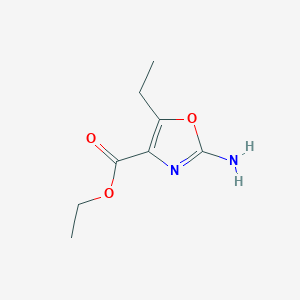
![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)
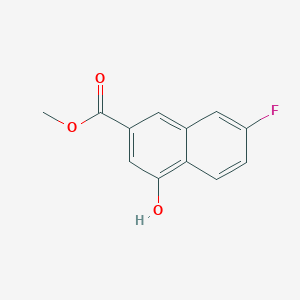
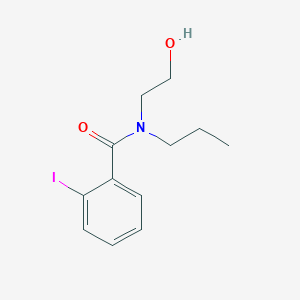
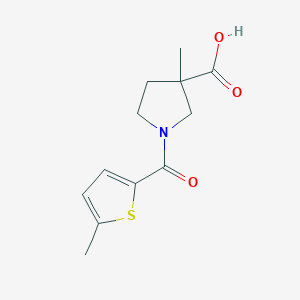
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
